N-(3-acetylphenyl)-3,4-dimethylbenzamide
Description
N-(3-Acetylphenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted benzoyl group linked to a 3-acetylphenylamine moiety. The acetyl group at the 3-position of the phenyl ring may influence electronic properties, solubility, and metabolic stability compared to other substituents .
Properties
Molecular Formula |
C17H17NO2 |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C17H17NO2/c1-11-7-8-15(9-12(11)2)17(20)18-16-6-4-5-14(10-16)13(3)19/h4-10H,1-3H3,(H,18,20) |
InChI Key |
YRLFNHTUTVQRJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The table below highlights key structural features and applications of N-(3-acetylphenyl)-3,4-dimethylbenzamide and related benzamides:
Key Observations:
- Electron-Withdrawing vs.
- Steric Effects: Bulky substituents like the isoxazolyl group in D2916 influence metabolic pathways, favoring hydroxylation at specific positions (e.g., methyl groups on the benzamide or isoxazolyl ring) .
Metabolic Pathways and Toxicological Profiles
Metabolism
Sex Differences: D2916 shows sex-dependent metabolism, with females producing more active metabolites. No such differences are reported for S9229, suggesting its metabolism is less influenced by sex-specific enzymes .
Toxicity
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